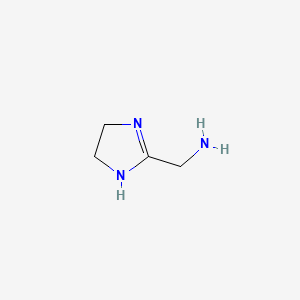

4,5-Dihydro-1H-imidazol-2-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dihydro-1H-imidazol-2-ylmethanamine is a heterocyclic organic compound that features an imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazol-2-ylmethanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. This process often requires the use of catalysts such as nickel to facilitate the cyclization reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dihydro-1H-imidazol-2-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Research indicates that 4,5-dihydro-1H-imidazol-2-ylmethanamine and its derivatives exhibit various biological activities, making them promising candidates for drug discovery. Notable activities include:

- Antitumor Activity : Several derivatives have shown cytotoxic effects against human cancer cell lines. For instance, compounds derived from this compound have been tested against cervical cancer and bladder cancer cell lines, demonstrating significant inhibitory effects with IC50 values indicating potent activity .

- NMDA Receptor Antagonism : A structurally novel compound identified from screening has shown selectivity as an NMDA receptor antagonist, highlighting the compound's potential in neurological applications .

Drug Development

The compound serves as a building block for synthesizing various biologically active molecules. Its derivatives have been explored for their roles in treating conditions such as:

- Cancer : Research has focused on the structure-activity relationship of imidazole derivatives to enhance their antitumor efficacy .

- Neurological Disorders : The NMDA receptor antagonists derived from this compound may offer therapeutic benefits in conditions like Alzheimer's disease or other cognitive disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : One common method involves the reaction of ethylenediamine with formic acid followed by cyclization to form the imidazole ring.

- Functionalization : The compound can be functionalized to create derivatives with enhanced biological activity or altered physicochemical properties. For example, reactions with electrophiles have led to novel derivatives that exhibit improved binding affinities to biological targets .

Material Science

This compound has potential applications in material science due to its unique chemical properties:

- Polymer Chemistry : It can serve as a reactant in the synthesis of polymer-anchored complexes and other advanced materials .

Catalysis

The compound's reactivity allows it to be utilized in various catalytic processes, including oxidative aromatization reactions and nitrogen-phosphorus interactions in phosphate esters .

Case Study: Antitumor Activity

A study evaluated several derivatives of this compound for their cytotoxic effects on cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than established chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .

Case Study: NMDA Receptor Interaction

Another research initiative focused on the development of NMDA receptor antagonists derived from this compound class. The findings indicated that specific modifications to the imidazole ring improved selectivity and potency against NMDA receptors, paving the way for new treatments for neurological diseases .

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylmethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Imidazole: A simpler compound with a similar ring structure but without the additional methanamine group.

2-Methylimidazole: Contains a methyl group at the 2-position, altering its chemical properties.

4,5-Dihydro-1H-imidazol-2-yl-phthalazine: A derivative with a phthalazine ring, used in medicinal chemistry.

Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

4,5-Dihydro-1H-imidazol-2-ylmethanamine, also known as imidazoline derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and cardiovascular disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring, which is known for its ability to interact with biological macromolecules. The compound's CAS number is 73706-73-7, and it can be synthesized via various chemical methods that typically involve the reaction of appropriate precursors under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The compounds displayed IC50 values ranging from 0.01μM to 8.12μM, indicating potent activity compared to standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 11a | MCF-7 | 0.01 ± 0.098 |

| Compound 11b | A549 | 0.15 ± 0.045 |

| Compound 11c | Colo-205 | 1.25 ± 0.300 |

| Compound 11d | A2780 | 3.00 ± 0.600 |

| Etoposide | MCF-7 | 0.17 ± 0.034 |

Cardiovascular Effects

In addition to its anticancer properties, derivatives of this compound have been studied for their effects on cardiovascular health. Research indicated that certain derivatives could effectively inhibit platelet aggregation induced by adrenaline or ADP, which may lead to potential applications in managing thrombotic disorders .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or platelet aggregation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Study on Anticancer Activity

A recent study synthesized a series of imidazole derivatives and evaluated their anticancer activities against multiple cell lines using the MTT assay. The most promising compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

Study on Cardiovascular Effects

Another investigation focused on the cardiovascular implications of these compounds found that they could significantly reduce arterial blood pressure in normotensive rats when administered intravenously . This suggests potential applications in treating hypertension.

Eigenschaften

CAS-Nummer |

73706-73-7 |

|---|---|

Molekularformel |

C4H11Cl2N3 |

Molekulargewicht |

172.05 g/mol |

IUPAC-Name |

4,5-dihydro-1H-imidazol-2-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C4H9N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-3,5H2,(H,6,7);2*1H |

InChI-Schlüssel |

YCOPLQDVWLWLIY-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN |

Kanonische SMILES |

C1CN=C(N1)CN.Cl.Cl |

Key on ui other cas no. |

73706-73-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.